tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17(4)14-9-10-18(11-14)12-5-7-13(8-6-12)19(21)22/h5-8,14H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJFWUJXJPYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856773 | |
| Record name | tert-Butyl methyl[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863401-75-6 | |
| Record name | tert-Butyl methyl[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that belongs to the carbamate class, characterized by its unique structure which includes a tert-butyl group, a methyl group, a pyrrolidine ring, and a nitrophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug design. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
The molecular formula of this compound is C16H23N3O4, with a molecular weight of approximately 319.37 g/mol. The compound features several functional groups that may influence its biological interactions:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Nitrophenyl Group : An electron-withdrawing group that can enhance reactivity.
- Carbamate Linkage : Known for its role in various biological processes.
Research indicates that compounds similar to this compound may interact with various biological targets such as enzymes and receptors. The presence of the nitrophenyl group is hypothesized to enhance binding affinities due to its electron-withdrawing properties, potentially increasing the compound's potency against specific targets .
Case Study 1: Anticancer Potential
A study on structurally related carbamates revealed significant anticancer properties through the inhibition of specific kinases involved in tumor growth. This suggests that this compound may exhibit similar properties, warranting further investigation .
Case Study 2: Neuropharmacological Effects
Research into other pyrrolidine-based compounds has indicated potential neuropharmacological effects, including modulation of neurotransmitter systems. The unique structure of this compound might allow it to influence these systems as well, particularly through interactions with GABA receptors .
Comparative Analysis
The following table summarizes the structural features and potential activities of compounds related to this compound:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| tert-Butyl methylpyrrolidin-3-ylcarbamate | Pyrrolidine ring, tert-butyl group | Enzyme inhibition |
| tert-Butyl (1-(4-chlorophenyl)pyrrolidin-3-yl)carbamate | Chlorophenyl instead of nitrophenyl | Different electronic properties |
| N-Methyl-N-(4-nitrophenyl)pyrrolidine | Similar pyrrolidine structure but lacks carbamate linkage | Potentially different pharmacological profiles |
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methodologies involving key starting materials such as 4-nitrobenzaldehyde and pyrrolidine derivatives. The compound's unique structure positions it as an interesting candidate for further research in drug development and medicinal chemistry .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H23N3O4
- CAS Number : 863401-75-6
- Molecular Weight : 305.37 g/mol
The presence of the 4-nitrophenyl group enhances the compound's reactivity and potential biological activity, making it a target for research in pharmacology and biochemistry.
Medicinal Chemistry
The compound belongs to the class of carbamates, which are known for their diverse applications in drug development. The structural features of tert-butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate suggest it may interact with various biological targets such as enzymes and receptors.
- Enzyme Inhibition : Similar carbamate compounds have been studied for their ability to inhibit specific enzymes. The nitrophenyl group may enhance binding affinity due to its electron-withdrawing properties, potentially increasing the compound's potency against certain targets.
Drug Design
The compound's unique combination of functional groups may confer distinct reactivity and biological properties compared to other similar compounds. This makes it a candidate for designing new drugs targeting specific pathways or diseases.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl methylpyrrolidin-3-ylcarbamate | Pyrrolidine ring, tert-butyl group | Lacks nitrophenyl substituent |
| tert-Butyl (1-(4-chlorophenyl)pyrrolidin-3-yl)carbamate | Chlorophenyl instead of nitrophenyl | Different electronic properties |
| tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate | Nitrophenyl at different position | May exhibit different biological activities |
This table highlights how structural variations can influence biological activity and pharmacological profiles.
Biological Studies
Research involving similar compounds indicates that they may have significant interactions with cellular pathways. The assessment of binding affinities and inhibitory effects on specific biological pathways is crucial for understanding the potential therapeutic applications of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents like benzyl () or trifluoromethyl (). This difference may reduce nucleophilicity at the pyrrolidine nitrogen but enhance electrophilic aromatic substitution reactivity .
- Biological Targets: Analogs with trifluoromethyl or heteroaromatic groups (e.g., oxazoloquinoline in ) show activity in kinase or receptor antagonism, suggesting the target compound’s nitro group might favor interactions with nitroreductases or nitro-binding proteins .
Pharmacological and Physicochemical Data
- Solubility: The nitro group’s polarity may reduce solubility in non-polar solvents compared to chlorobenzyl () or trifluoromethyl () analogs.
- Thermal Stability : Analogs like ’s compound (boiling point ~504°C) suggest high thermal stability, which the target compound may share due to its rigid aromatic system .
Preparation Methods
General Synthetic Strategies for Carbamate Formation
Carbamate synthesis is commonly achieved by reacting amines with alkoxycarbonylating agents. The key methods include:
Alkoxycarbonylation Using Mixed Carbonates:
Di(2-pyridyl) carbonate (DPC) is an efficient reagent for alkoxycarbonylation of amines, producing carbamates in high yield and under mild conditions. The method involves preparing mixed carbonates from DPC and suitable alcohols, then reacting these with primary or secondary amines in the presence of a base such as triethylamine or potassium hydride.Curtius Rearrangement-Based Methods:
Modified Curtius rearrangement protocols allow the conversion of carboxylic acids into tert-butyl carbamates. This involves formation of acyl azides from carboxylic acids using sodium azide and di-tert-butyl dicarbonate, followed by rearrangement and trapping of the isocyanate intermediate to form the carbamate.Use of Boc Anhydride (Di-tert-butyl dicarbonate):
Boc anhydride is widely used to introduce tert-butyl carbamate protecting groups on amines. The reaction typically proceeds in dichloromethane with triethylamine as a base, yielding tert-butyl carbamates with good efficiency.
Specific Preparation Routes Relevant to tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate
The target molecule contains a pyrrolidine ring substituted at the 1-position with a 4-nitrophenyl group and a carbamate at the 3-position. The preparation involves:
Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine Intermediate
- Aromatic substitution on pyrrolidine nitrogen with a 4-nitrophenyl moiety can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution if the aromatic ring is suitably activated.
- Typical catalysts include Pd(PPh3)2Cl2 and CuI with triethylamine in THF under inert atmosphere, yielding the arylated pyrrolidine.
Step 2: Introduction of the Carbamate Group at Pyrrolidin-3-yl Position
- The carbamate can be introduced by reacting the 3-aminopyrrolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at room temperature.
- Alternatively, mixed carbonate reagents derived from DPC can be used for more efficient alkoxycarbonylation.
Step 3: Methylation of the Carbamate Nitrogen
Representative Reaction Conditions and Yields
Detailed Research Findings and Notes
Reagent Selection: Di-tert-butyl dicarbonate is preferred for introducing the tert-butyl carbamate due to its stability and ease of handling. The use of DPC as an alkoxycarbonylation reagent offers high yields and broad substrate scope but requires preparation from 2-hydroxypyridine and triphosgene.
Base Choice: Triethylamine is commonly used to neutralize generated acid and promote carbamate formation. Potassium hydride can be used for substrates with tertiary alcohols or more hindered amines.
Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating carbamate products.
Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product structure.
Alternative Methods: Modified Hofmann rearrangements and Curtius rearrangements provide alternative routes to carbamates, especially for complex substrates with sensitive functionalities.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkoxycarbonylation with DPC | Amines + alcohols | Di(2-pyridyl) carbonate, Et3N or KH | Room temp, mild | High yield, general applicability | Requires preparation of DPC |
| Boc Protection with Boc2O | Amines | Di-tert-butyl dicarbonate, Et3N | 0°C to RT, CH2Cl2 | Simple, widely used | May need protection of other groups |
| Curtius Rearrangement | Carboxylic acids | NaN3, di-tert-butyl dicarbonate, Zn(OTf)2 | Heating, rearrangement | Useful for complex molecules | Multi-step, requires azide handling |
| Pd-Catalyzed Arylation | Pyrrolidine + aryl halide | Pd(PPh3)2Cl2, CuI, Et3N | RT, inert atmosphere | Efficient N-arylation | Requires catalyst and inert conditions |
| N-Methylation | Carbamate | Methyl iodide, base | RT, polar aprotic solvent | Selective methylation | Risk of overalkylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
